molecular formula C7H5NO2 B12363623 3aH-furo[3,2-c]pyridin-4-one

3aH-furo[3,2-c]pyridin-4-one

Cat. No.: B12363623
M. Wt: 135.12 g/mol
InChI Key: VGSIMYXHLBTUPS-UHFFFAOYSA-N
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Description

3aH-furo[3,2-c]pyridin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring. The unique structure of this compound makes it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3aH-furo[3,2-c]pyridin-4-one typically involves the reaction of 1-substituted 4-hydroxy-6-methylpyridin-2(1H)-ones with various nitrostyrenes using triethylamine as a catalyst . Another method involves a four-step cascade reaction between acrylamides and 4-hydroxy-2-alkynoates, which includes C–H activation, Lossen rearrangement, annulation, and lactonization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

3aH-furo[3,2-c]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

3aH-furo[3,2-c]pyridin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3aH-furo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it binds to the BD2 domain of BRD4 with high selectivity and potency . This binding inhibits the interaction between BRD4 and acetylated histones, thereby modulating gene expression and exerting antiproliferative effects on tumor cells.

Comparison with Similar Compounds

3aH-furo[3,2-c]pyridin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its selective inhibition of the BD2 domain of BRD4, which distinguishes it from other BET inhibitors that target multiple bromodomains.

Properties

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

3aH-furo[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H5NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h1-5H

InChI Key

VGSIMYXHLBTUPS-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC=NC(=O)C21

Origin of Product

United States

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